molecular formula C17H16O3 B5710238 3-[(2-allylphenoxy)methyl]benzoic acid

3-[(2-allylphenoxy)methyl]benzoic acid

Cat. No. B5710238
M. Wt: 268.31 g/mol
InChI Key: KHBWACKDMZQJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-allylphenoxy)methyl]benzoic acid, also known as AM404, is a synthetic derivative of the non-steroidal anti-inflammatory drug, ibuprofen. It was first synthesized in 1993 by researchers at the University of California, San Francisco. Since then, AM404 has been studied extensively for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.

Mechanism of Action

3-[(2-allylphenoxy)methyl]benzoic acid acts as an inhibitor of the anandamide transporter, which leads to an increase in the concentration of anandamide in the synaptic cleft. This increase in anandamide concentration activates the cannabinoid receptors, leading to decreased pain and inflammation. Additionally, this compound activates the TRPV1 channel, leading to increased pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to decrease the activation of glial cells, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

3-[(2-allylphenoxy)methyl]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are a number of future directions for research on 3-[(2-allylphenoxy)methyl]benzoic acid. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitters and receptors. Finally, there is a need for further research on the safety and efficacy of this compound in vivo, particularly in human clinical trials.

Synthesis Methods

The synthesis of 3-[(2-allylphenoxy)methyl]benzoic acid involves the reaction of ibuprofen with allyl bromide in the presence of a base, followed by a reaction with 2-bromomethylphenol. The resulting product is then purified through column chromatography to yield this compound in high purity.

Scientific Research Applications

3-[(2-allylphenoxy)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. It has been shown to inhibit the reuptake of the endocannabinoid, anandamide, which is involved in pain and inflammation pathways. Additionally, this compound has been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

properties

IUPAC Name

3-[(2-prop-2-enylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-6-14-8-3-4-10-16(14)20-12-13-7-5-9-15(11-13)17(18)19/h2-5,7-11H,1,6,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBWACKDMZQJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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